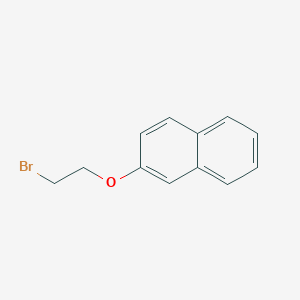
4,4-Diphenylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenylbutyronitrile (DPBN) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene and ethanol. DPBN is used in a variety of research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for studying biological processes, and as a reagent for chemical analysis.
Mecanismo De Acción
The mechanism of action of 4,4-Diphenylbutyronitrile is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe. This means that it can transfer electrons to other molecules upon excitation with light, leading to changes in their fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
4,4-Diphenylbutyronitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins and nucleic acids, leading to changes in their function. Additionally, 4,4-Diphenylbutyronitrile has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Diphenylbutyronitrile has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, it has a high degree of selectivity for certain molecules, making it a valuable tool for studying their function.
However, there are also limitations to using 4,4-Diphenylbutyronitrile in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and interact with intracellular molecules. Additionally, it has a relatively short fluorescence lifetime, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4,4-Diphenylbutyronitrile. One area of interest is the development of new compounds based on 4,4-Diphenylbutyronitrile for use in pharmaceuticals and agrochemicals. Additionally, there is potential for the development of new fluorescent probes based on 4,4-Diphenylbutyronitrile for studying biological processes.
Another area of interest is the development of new methods for synthesizing 4,4-Diphenylbutyronitrile and related compounds. This could lead to more efficient and cost-effective methods for producing these compounds.
Finally, there is potential for the development of new applications for 4,4-Diphenylbutyronitrile in areas such as materials science and electronics. Its unique properties make it a valuable tool for studying a wide range of materials and devices.
Métodos De Síntesis
4,4-Diphenylbutyronitrile can be synthesized using a variety of methods. One common method involves the reaction of benzophenone with acetonitrile in the presence of a strong base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 4,4-Diphenylbutyronitrile.
Aplicaciones Científicas De Investigación
4,4-Diphenylbutyronitrile has a wide range of applications in scientific research. One of its most common uses is as a precursor for the synthesis of other compounds. 4,4-Diphenylbutyronitrile can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
4,4-Diphenylbutyronitrile is also used as a fluorescent probe for studying biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, making it a valuable tool for studying their function and interactions.
Propiedades
Número CAS |
22156-48-5 |
|---|---|
Nombre del producto |
4,4-Diphenylbutyronitrile |
Fórmula molecular |
C16H15N |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
4,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |
Clave InChI |
JYHNHWMZIXPAEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
Otros números CAS |
22156-48-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)


![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)


![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)

